molecular formula C9H8N2 B1453231 Isoindoline-4-carbonitrile CAS No. 1159883-00-7

Isoindoline-4-carbonitrile

Cat. No. B1453231
M. Wt: 144.17 g/mol
InChI Key: ZKANZNPZUIQXGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .


Molecular Structure Analysis

Isoindoline is a heterocyclic organic compound with the molecular formula C8H9N . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .


Chemical Reactions Analysis

The synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .


Physical And Chemical Properties Analysis

Isoindoline-4-carbonitrile is a colorless crystalline substance that is soluble in organic solvents such as methanol, ethanol, and chloroform.

Scientific Research Applications

Pharmaceutical Synthesis

Isoindoline derivatives, specifically N-isoindoline-1,3-diones, have gained significant attention for their potential use in pharmaceutical synthesis . They have shown diverse chemical reactivity and promising applications .

Method of Application

One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones .

Results or Outcomes

In 2023, there has been a remarkable increase in scientific research aimed at uncovering the potential benefits and applications of isoindole-1,3-dione derivatives .

Biological Activity of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Method of Application

The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Results or Outcomes

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Herbicides

Isoindoline-1,3-diones have potential use in the field of herbicides . The specific methods of application and outcomes in this field are not detailed in the available literature.

Colorants and Dyes

Isoindoline-1,3-diones can be used in the production of colorants and dyes . The specific methods of application and outcomes in this field are not detailed in the available literature.

Polymer Additives

Isoindoline-1,3-diones can be used as additives in polymer synthesis . The specific methods of application and outcomes in this field are not detailed in the available literature.

Photochromic Materials

Isoindoline-1,3-diones have applications in the development of photochromic materials . The specific methods of application and outcomes in this field are not detailed in the available literature.

Antiviral Agents

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value .

Anti-inflammatory Agents

Indole derivatives possess anti-inflammatory activities . The specific methods of application and outcomes in this field are not detailed in the available literature.

Anticancer Agents

Indole derivatives have shown potential as anticancer agents . The specific methods of application and outcomes in this field are not detailed in the available literature.

Anti-HIV Agents

Indole derivatives have been reported as potential anti-HIV agents . The specific methods of application and outcomes in this field are not detailed in the available literature.

Antioxidant Agents

Indole derivatives possess antioxidant activities . The specific methods of application and outcomes in this field are not detailed in the available literature.

Antimicrobial Agents

Indole derivatives have shown potential as antimicrobial agents . The specific methods of application and outcomes in this field are not detailed in the available literature.

Safety And Hazards

Isoindoline-4-carbonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,3-dihydro-1H-isoindole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-4-7-2-1-3-8-5-11-6-9(7)8/h1-3,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKANZNPZUIQXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoindoline-4-carbonitrile

Synthesis routes and methods I

Procedure details

Prepared in analogy to Example A2(c) from 2-trityl-2,3-dihydro-1H-isoindole-4-carbonitrile and trifluoroacetic acid. Light brown solid.
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Synthesis routes and methods II

Procedure details

Prepared in analogy to Example A2 (c) from 2-trityl-2,3-dihydro-1H-isoindole-4-carbonitrile and trifluoroacetic acid. Light brown solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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